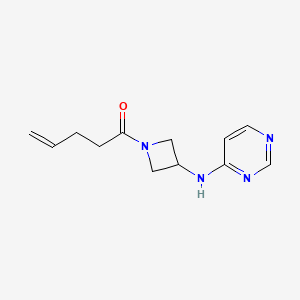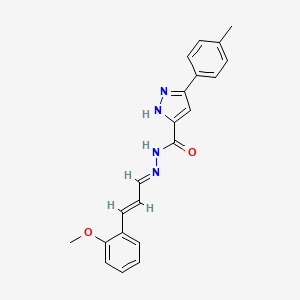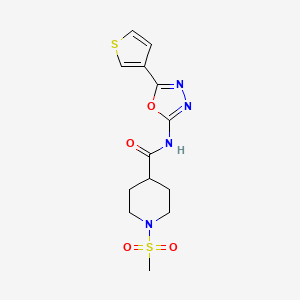![molecular formula C11H17BrN2O B2478638 {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine CAS No. 1289123-18-7](/img/structure/B2478638.png)
{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine” is a chemical compound with the CAS Number: 1289123-18-7 . It has a molecular weight of 273.17 and its IUPAC name is 3-((5-bromo-3-methylpyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17BrN2O/c1-9-7-10(12)8-13-11(9)15-6-4-5-14(2)3/h7-8H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
- Harrison et al. (2001) developed a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist with a long central duration of action. This compound was found to be effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Analytical Chemistry and Substance Identification
- Liu et al. (2017) identified five substituted phenethylamine derivatives, including 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran and 5-(2-aminoethyl)-2,3-dihydrobenzofuran, using techniques such as LC-QTOF-MS and GC-MS (Liu et al., 2017).
Coenzyme Analogs Synthesis
- Ueda (1962) discussed the synthesis of 5-dimethylaminouridein- and 3-methyluridine 5'-phosphate, showcasing the use of dimethylamine in the synthesis of coenzyme analogs (Ueda, 1962).
Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield, indicating potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Organic Synthesis and Reactions
- Fox et al. (1973) described the bromination of 3-amino- and 3-dimethylaminopyridine, contributing to the understanding of reactions involving substituted pyridines (Fox et al., 1973).
Lewis Base Synthesis
- Kleoff et al. (2019) synthesized electron-rich dialkylamino-substituted terpyridines, highlighting their potential as ligands for various applications (Kleoff et al., 2019).
Halogen Bonding in Chemistry
- Baykov et al. (2021) explored the interplay between haloarenenitriles and azines, providing insights into halogen bonding and N-arylation in organic chemistry (Baykov et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3-(5-bromo-3-methylpyridin-2-yl)oxy-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-9-7-10(12)8-13-11(9)15-6-4-5-14(2)3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGMVPYWTYYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCCN(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289123-18-7 |
Source


|
| Record name | {3-[(5-bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2478557.png)
![N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-2-(2-thienyl)acetamide](/img/structure/B2478558.png)

![3-benzyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478561.png)


![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)
![5-[(2,5-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2478566.png)


![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2478570.png)

